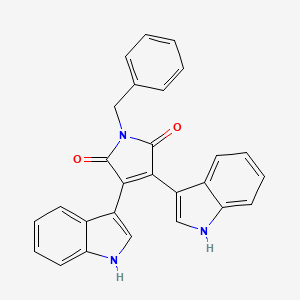

2,3-bis(1H-indol-3-yl)-N-benzylmaleimide

Description

Structure

3D Structure

Properties

CAS No. |

91026-01-6 |

|---|---|

Molecular Formula |

C27H19N3O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

1-benzyl-3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C27H19N3O2/c31-26-24(20-14-28-22-12-6-4-10-18(20)22)25(21-15-29-23-13-7-5-11-19(21)23)27(32)30(26)16-17-8-2-1-3-9-17/h1-15,28-29H,16H2 |

InChI Key |

KCTMKNTUYXUDDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Bisindolylmaleimides

The synthesis of bisindolylmaleimides (BIMs) can be broadly classified into two primary strategies. mdpi.comresearchgate.net The first involves the modification of a preformed maleimide (B117702) ring, typically through substitution reactions. mdpi.comresearchgate.net The second strategy centers on the formation of the maleimide ring itself in the later stages of the synthesis, often through condensation reactions of appropriate indole (B1671886) precursors. mdpi.comresearchgate.net Both pathways offer distinct advantages and have been utilized to create a diverse range of BIM derivatives, including the N-benzyl substituted target compound.

A common and historically significant approach to synthesizing bisindolylmaleimides involves using a pre-existing maleimide scaffold and introducing the indole moieties through substitution reactions. mdpi.comresearchgate.net These methods typically rely on the electrophilic nature of the maleimide ring's double bond, which can be attacked by nucleophilic indole precursors. mdpi.comresearchgate.net

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.inresearchgate.net This inherent reactivity is harnessed in the synthesis of bisindolylmaleimides. In these syntheses, the maleimide derivative acts as the electrophile. The indole's nucleophilicity is often enhanced by treatment with a base or by forming an organometallic species like a Grignard reagent, which activates the C-3 position for attack on the maleimide core. mdpi.com

The use of Grignard reagents is a cornerstone in the synthesis of bisindolylmaleimides from preformed maleimide rings. mdpi.com This methodology involves the preparation of an indolyl magnesium halide (an indole Grignard reagent), which then acts as a potent nucleophile. mdpi.comwikipedia.org The first synthesis of a bisindolylmaleimide, reported by Steglich et al. in 1980, utilized this approach by reacting N-methyl-2,3-dibromomaleimide with indolyl magnesium iodide to produce the corresponding N-methyl bisindolylmaleimide in 60% yield. mdpi.com

The choice of solvent has been found to be critical in directing the outcome of the Grignard reaction, influencing whether a mono- or bis-substitution occurs. mdpi.com This allows for selective synthesis of either symmetrically or asymmetrically substituted maleimides. mdpi.com

| Solvent | Primary Product(s) | Reported Yield | Reference |

|---|---|---|---|

| Toluene (B28343) | Bisindolylmaleimide | 70% | mdpi.com |

| THF | Monoindolylmaleimide | 74% | mdpi.com |

| Ether/Benzene | Mixture of mono- and bisindolylmaleimides | Not specified | mdpi.com |

The reaction between activated indoles and 2,3-dihalomaleimides is a prevalent method for constructing the bisindolylmaleimide core. mdpi.comresearchgate.net Typically, 2,3-dibromo- or 2,3-dichloromaleimides serve as the electrophilic substrate. mdpi.com

A key example directly relevant to the synthesis of the title compound was reported by Xie and Lown in 1994. mdpi.com They employed an N-benzyl-protected 2,3-dibromomaleimide in a reaction with an indole Grignard reagent. This reaction, conducted in a THF/toluene mixture, successfully yielded the corresponding N-benzyl-2,3-bis(1H-indol-3-yl)maleimide in a 64% yield. mdpi.com This demonstrates the direct applicability of the Grignard reaction with dihalomaleimides for preparing N-substituted BIMs like 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide. mdpi.com

An alternative and powerful strategy for synthesizing bisindolylmaleimides involves constructing the maleimide ring from acyclic indole precursors. mdpi.comresearchgate.net This approach allows for greater flexibility in the substitution patterns on both the indole rings and the maleimide nitrogen.

A key method in this category is the conversion of bisindolylmaleic anhydrides into the desired maleimides. unam.mx The prerequisite anhydride (B1165640) can be formed through a Perkin-type condensation between an indole-3-acetic acid and an indolyl-3-glyoxylyl chloride. unam.mxnih.gov While effective, this route can have variable yields. unam.mx The subsequent conversion of the anhydride to the maleimide is achieved by treatment with an ammonia (B1221849) source. mdpi.comunam.mx For instance, a mild and high-yielding procedure uses hexamethyldisilazane (B44280) (HMDS) in methanol, where ammonia is released in situ to form the maleimide ring. mdpi.com

A highly efficient, one-pot method for preparing both symmetrical and unsymmetrical bisindolylmaleimides was developed, which involves the condensation of indole-3-acetamides with methyl indole-3-glyoxylates. unam.mxacs.org This reaction utilizes potassium tert-butoxide (KOBut) in THF and proceeds in excellent yields, typically between 84% and 100%. unam.mx This methodology tolerates a variety of functional groups on the indole precursors. unam.mx

| Precursors | Key Reagents/Conditions | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid + Indolyl-3-glyoxylyl chloride | Perkin condensation | Bisindolylmaleic anhydride | 24-64% | unam.mx |

| Bisindolylmaleic anhydride | HMDS/MeOH | Bisindolylmaleimide | Excellent | mdpi.com |

| Indole-3-acetamide (B105759) + Methyl indole-3-glyoxylate | KOBut in THF | Bisindolylmaleimide | 84-100% | unam.mx |

| Methyl indole + Oxalyl chloride, then 1-methyl-3-indolylacetic acid | Triethylamine (B128534) | Bisindolylmaleic anhydride | 36% | mdpi.comnih.gov |

Synthesis via Formation of the Maleimide Ring

Oxidative Cyclization Routes

Oxidative cyclization represents a key strategy in the synthesis of the bisindolylmaleimide core structure. A notable biomimetic approach involves the oxidative coupling of a dianion derived from an indole-3-acetic acid ester. In a method developed by Bergman and Pelcman, 2-(indol-3-yl)methylacetate is treated with two equivalents of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) to form a dianion. nih.gov This intermediate subsequently undergoes coupling when treated with half an equivalent of iodine, leading to the formation of a diester after an acidic workup. nih.gov The final step to form the maleimide ring is a two-stage process. The diester is first heated with an amine, such as benzylamine, to yield the corresponding succinimide (B58015). This succinimide intermediate is then subjected to oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates the introduction of the double bond to afford the final N-substituted bisindolylmaleimide. nih.gov

This oxidative strategy is significant as it mimics potential biosynthetic pathways and provides a route to the maleimide core through the formation and subsequent oxidation of a succinimide ring. nih.gov The choice of oxidizing agent is critical, with DDQ being particularly effective for the final dehydrogenation step.

Multi-step Synthetic Approaches for Bisindolylmaleic Anhydrides

The synthesis of bisindolylmaleic anhydrides, which are crucial precursors for bisindolylmaleimides, is often achieved through multi-step sequences. A widely utilized method is the Perkin condensation, which joins two different indole-derived fragments. nih.govunam.mx This approach typically begins with the activation of an N-protected indole, such as N-methylindole. nih.govmdpi.com

The indole derivative is first treated with oxalyl chloride to generate a highly reactive 2-(1-methylindol-3-yl)-2-oxoacetyl chloride intermediate in situ. nih.govmdpi.com This acyl chloride is not isolated but is directly used in the subsequent condensation step. The second component in this reaction is an N-protected indole-3-acetic acid, for instance, 1-methyl-3-indolylacetic acid. nih.govmdpi.com The coupling of the oxoacetyl chloride and the indolylacetic acid is conducted in the presence of a base, commonly triethylamine, to facilitate the condensation and neutralization of the generated HCl. mdpi.comnih.gov This sequence results in the formation of the bisindolylmaleic anhydride. While effective, one noted disadvantage of this route is the necessity of protecting the indole nitrogens, though it has enabled the straightforward preparation of various N-functionalized bisindolylmaleimides. nih.govmdpi.com

The general scheme for this multi-step synthesis is outlined below:

Activation: An N-alkyl indole reacts with oxalyl chloride to form an indolyl-3-glyoxylyl chloride.

Condensation: The activated intermediate reacts with an N-alkyl indole-3-acetic acid in the presence of a base.

Cyclization/Dehydration: The coupled product cyclizes and dehydrates to yield the final bisindolylmaleic anhydride.

This methodology provides a reliable, albeit multi-step, pathway to the anhydride core structure, which can then be converted to a variety of maleimide derivatives.

Specific Synthetic Routes for this compound

The synthesis of the specifically N-benzyl substituted compound, this compound, can be achieved by adapting general methods for bisindolylmaleimide synthesis. A common and direct route involves the conversion of the corresponding bisindolylmaleic anhydride. The anhydride is reacted with benzylamine, which acts as the nitrogen source for the maleimide ring. nih.gov This reaction typically requires heating to drive the condensation and subsequent dehydration, resulting in the formation of the N-benzylmaleimide ring system. nih.gov

An alternative strategy begins with the synthesis of the parent bisindolylmaleimide, known as arcyriarubin A, where the maleimide nitrogen is unsubstituted (N-H). arkat-usa.org This intermediate can then be selectively N-benzylated. The reaction involves treating arcyriarubin A with a suitable benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base. The choice of base and solvent is crucial for achieving selective alkylation at the maleimide nitrogen over the indole nitrogens. arkat-usa.org

Condensation of Indole Derivatives with Maleic Anhydride Precursors

The formation of the bisindolylmaleimide core often relies on the condensation of two distinct indole units with precursors that will form the central maleic ring. The Perkin condensation and its variations are central to this strategy. unam.mxmdpi.com One highly efficient method involves the reaction between readily available indole-3-acetamides and methyl indolyl-3-glyoxylates. unam.mx This reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), in an aprotic solvent like THF, affording high yields of the bisindolylmaleimide product. unam.mx

Another established condensation route involves the reaction of an indolyl-3-glyoxylyl chloride with an indole-3-acetic acid, which leads to the formation of a bisindolylmaleic anhydride as an intermediate. nih.govunam.mx Davis et al. first reported this route, which involves the in-situ formation of the glyoxylyl chloride from an indole derivative and oxalyl chloride. nih.gov The subsequent condensation with an indole acetic acid derivative in the presence of triethylamine yields the anhydride. nih.govmdpi.com This anhydride can then be converted to the desired N-substituted maleimide by reacting it with a primary amine.

The table below summarizes key condensation reactions for the synthesis of the bisindolyl scaffold.

| Indole Precursor 1 | Indole Precursor 2 | Reagents/Conditions | Product Type | Yield (%) |

| Indole-3-acetamide | Methyl indolyl-3-glyoxylate | 1.0 M KOtBu in THF | Bisindolylmaleimide | 84-100% unam.mx |

| N-methylindole (via oxoacetyl chloride) | 1-methyl-3-indolylacetic acid | Oxalyl chloride, then Et3N | Bisindolylmaleic anhydride | 36% nih.govmdpi.com |

| Indole-3-oxoacetate ester | Indole-3-acetamide | KOtBu in THF | Bisindolylmaleimide | >68% mdpi.com |

Key Steps: Oxalyl Chloride Activation and Coupling Reactions

Oxalyl chloride plays a pivotal role as an activating agent in several synthetic routes toward bisindolylmaleimides. mdpi.comnih.gov Its primary function is to convert less reactive indole precursors into highly electrophilic intermediates that are primed for coupling reactions. In the synthesis of bisindolylmaleic anhydrides, an N-substituted indole is treated with oxalyl chloride. nih.govmdpi.com This reaction forms an indole-3-oxoacetyl chloride (an indolyl-3-glyoxylyl chloride), which is a key reactive intermediate. nih.govmdpi.com This activation step is crucial as the resulting acyl chloride is significantly more reactive than the corresponding carboxylic acid.

Once the activated intermediate is formed, it undergoes a coupling reaction. In the Perkin-type condensation, the indole-3-oxoacetyl chloride is directly reacted with an indole-3-acetic acid derivative. nih.govmdpi.com The presence of a tertiary amine base, such as triethylamine, facilitates the reaction, leading to the formation of the maleic anhydride ring. nih.govnih.gov In other variations, the indole-3-oxoacetyl chloride can be converted to a more stable oxoacetate ester by treatment with an alkoxide like sodium methoxide. mdpi.com This ester can then be condensed with an indole-3-acetamide in the presence of a base like potassium tert-butoxide to form the maleimide ring directly, often in higher yields compared to using the oxoacetyl chloride itself. mdpi.com

The activation and coupling sequence can be summarized as:

Activation: Indole + Oxalyl Chloride → Indole-3-oxoacetyl chloride

Coupling Option A (Anhydride): Indole-3-oxoacetyl chloride + Indole-3-acetic acid → Bisindolylmaleic anhydride

Coupling Option B (Maleimide): Indole-3-oxoacetyl chloride → Indole-3-oxoacetate ester + Indole-3-acetamide → Bisindolylmaleimide

Functionalization and Derivatization Strategies of the this compound Scaffold

The 2,3-bis(1H-indol-3-yl)maleimide scaffold possesses multiple sites for chemical modification, making it a versatile template for developing a wide range of derivatives. The principal locations for functionalization include the nitrogen atom of the maleimide ring and the two nitrogen atoms of the indole rings. These positions allow for the introduction of various substituents, which can significantly alter the molecule's chemical and physical properties. Derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Modifications at the Maleimide Nitrogen

The nitrogen atom of the maleimide ring is a primary target for introducing structural diversity into the bisindolylmaleimide scaffold. arkat-usa.org Two main strategies are employed to achieve N-functionalization.

The first method involves the direct conversion of a pre-formed bisindolylmaleic anhydride. The anhydride is treated with a primary amine, such as benzylamine, typically with heating. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons, followed by ring-opening, and then a subsequent intramolecular cyclization with the loss of a water molecule to form the N-substituted maleimide. This approach is straightforward for introducing a wide variety of substituents, provided the corresponding primary amine is available.

The second strategy is the direct alkylation of the parent N-H bisindolylmaleimide (e.g., arcyriarubin A). arkat-usa.org This reaction is carried out by treating the parent compound with an alkylating agent, such as an alkyl or benzyl halide, in the presence of a suitable base. arkat-usa.org The choice of base and solvent system is critical to ensure selective alkylation on the maleimide nitrogen. For example, using sodium hydride (NaH) as a strong base in an aprotic solvent like THF effectively deprotonates the maleimide nitrogen, allowing for subsequent reaction with an electrophile like benzyl bromide. arkat-usa.org Weaker bases, such as potassium carbonate (K2CO3) in acetone, have also been used for these transformations. arkat-usa.org

The table below details reaction conditions for N-alkylation of the parent bisindolylmaleimide.

| Substrate | Alkylating Agent | Base | Solvent | Product |

| Arcyriarubin A | 1-Bromododecane | K2CO3 | Acetone | Mono-N'-dodecyl derivative arkat-usa.org |

| Arcyriarubin A | 1-Bromododecane | NaH | THF | Mono-N'-dodecyl derivative arkat-usa.org |

Substitutions on the Indole Rings (e.g., N-substitution)

Modification of the indole nitrogen atoms is a common strategy to alter the physicochemical properties and biological activity of bisindolylmaleimides. N-substitution can influence the compound's solubility, membrane permeability, and interactions with biological targets.

One approach to achieving mono-N-substitution involves the use of a base such as potassium carbonate (K2CO3) in a solvent like acetone. For instance, the reaction of a bis(1H-indol-3-yl)maleimide with an alkyl halide, such as bromododecane, in the presence of K2CO3 can lead to the selective alkylation of one of the indole nitrogens. arkat-usa.org Alternatively, using a stronger base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) can also effect N-alkylation. arkat-usa.org The choice of base and solvent system can influence the selectivity between mono- and di-N-substitution. A proposed mechanism for this selectivity suggests that the initial deprotonation of one indole NH by a base is followed by alkylation. The presence of the first alkyl group may sterically hinder the approach of the base to the second indole NH, thus favoring mono-substitution under certain conditions. arkat-usa.org

These N-substitution reactions are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. For example, the synthesis of the protein kinase C (PKC) inhibitor GF109203X, a mono-N'-alkylated bisindolylmaleimide, can be achieved through a protecting-group-free synthesis that relies on the selective N-alkylation of the parent bisindolylmaleimide, arcyriarubin A. arkat-usa.org

Nucleophilic Substitution and Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Nucleophilic substitution and cross-coupling reactions are powerful tools for the synthesis and functionalization of complex molecules, including bisindolylmaleimides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

While direct application of the Buchwald-Hartwig reaction to the synthesis of the core this compound is not extensively detailed in the provided context, the principles of palladium-catalyzed cross-coupling are central to related synthetic strategies. For instance, a Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, has been reported for the synthesis of bisindolylmaleimides. This approach utilizes a readily available indolylmaleimide triflate intermediate that can be coupled with an indolylboronic acid derivative. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.net

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Description | Significance |

| Catalyst | Typically a palladium(0) or palladium(II) precursor. | The choice of palladium source can influence reaction kinetics and catalyst stability. |

| Ligand | Electron-rich, bulky phosphine ligands are common (e.g., BINAP, DPEphos, XPhos). researchgate.net | The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the scope of the reaction. researchgate.net |

| Base | A strong, non-nucleophilic base is required (e.g., Cs2CO3, t-BuOK). | The base is necessary to deprotonate the amine, forming the nucleophilic amido species. |

| Solvent | Aprotic, non-polar solvents are often used (e.g., toluene, dioxane). researchgate.net | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. |

| Temperature | Reactions are typically run at elevated temperatures. | Provides the necessary activation energy for the catalytic steps. |

Diels-Alder Cycloaddition Reactions Involving N-Benzylmaleimide

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In the context of N-benzylmaleimide, it acts as a dienophile, reacting with a conjugated diene. This reaction is not directly used to synthesize the 2,3-bis(1H-indol-3-yl) moiety but is a significant reaction of the N-benzylmaleimide core.

For example, N-benzylmaleimide can react with 1,3-cyclohexadiene (B119728) in ionic liquid-water micellar solutions. researchgate.net The reaction of N-phenylmaleimide, a close analog, with in situ generated 1,3-butadiene (B125203) (from the thermal decomposition of 3-sulfolene) in refluxing toluene is another illustration of this type of transformation. rsc.org The reaction can be monitored by techniques like thin-layer chromatography (TLC), where the cycloadduct typically has a lower retention factor (Rf) than the starting N-phenylmaleimide. rsc.org

The stereochemistry of the Diels-Alder reaction is a key aspect, often leading to the formation of endo and exo isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and solvent. researchgate.net For instance, the reaction between N-phenylmaleimide and a furan-based diene can yield a mixture of endo and exo adducts, with the endo adduct often being the kinetically favored product at lower temperatures. researchgate.net

Reactions with Indole Derivatives as C-Nucleophiles (e.g., Michael Addition)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Indole is an excellent C-nucleophile at the C3 position and can react with electron-deficient olefins, including maleimides. sid.irnih.gov This reaction provides a direct route to 3-substituted indole derivatives. sid.ir

The Michael addition of indoles to maleimides can be promoted by either protic or Lewis acids. sid.ir For instance, iodine has been used as a catalyst for the Michael addition of indoles to α,β-unsaturated ketones. nih.gov Acidic micellar solutions, such as sodium dodecyl sulfate (B86663) (SDS) in the presence of an acid, can also efficiently catalyze the conjugate addition of indoles to electron-deficient olefins in an aqueous medium. sid.ir This approach is considered a "green" methodology as it avoids the use of harmful organic solvents. sid.ir

In the context of bisindolylmaleimides, the reaction of an indole with a pre-formed mono-indolylmaleimide could potentially proceed via a Michael-type addition to form the bis-adduct, although this specific pathway is not explicitly detailed in the provided search results. A highly diastereo- and enantioselective Michael addition of 3-substituted oxindoles to maleimides has been achieved using a chiral bifunctional thiourea-tertiary amine catalyst, highlighting the potential for stereocontrol in such reactions. nih.gov

Metal-Catalyzed C-H Activation with Maleimide Derivatives

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net In this approach, a typically unreactive C-H bond is cleaved and functionalized with the aid of a metal catalyst. Maleimides have been extensively used as coupling partners in these reactions. rsc.orgresearchgate.net

Rhodium(III) and cobalt(III) catalysts have been employed for the C-H activation of arenes and subsequent coupling with maleimides. researchgate.netacs.org For instance, a Co(III)-catalyzed C-H activation strategy has been developed for the site-selective C-2 functionalization of indoles with maleimides. acs.org This reaction utilizes a directing group, such as a pyrimidinyl group attached to the indole nitrogen, to guide the metal catalyst to the C-2 position, leading to the formation of 3-arylated succinimide derivatives in excellent yields. acs.org This method is notable for its high selectivity for the C-2 position over the more nucleophilic C-3 position of the indole ring. acs.org

Similarly, Ru(II)-catalyzed C-H activation has been used for the synthesis of 3-(indol-2-yl)succinimide derivatives. acs.org This directed approach also achieves selective functionalization at the C-2 position of the indole. The reaction proceeds via a conjugate addition pathway rather than a Heck-type reaction, which is attributed to the careful selection of maleimides as the alkene partner, thus avoiding β-hydride elimination. acs.org

These C-H activation methodologies offer a direct and efficient route to functionalized maleimide derivatives that would be challenging to access through traditional methods. They allow for the construction of complex molecular architectures from simple, readily available starting materials. nih.gov

Table 2: Comparison of Metal Catalysts for C-H Activation with Maleimides

| Metal Catalyst | Directing Group | Position of Functionalization on Indole | Key Advantages |

| Rhodium(III) | Various directing groups | Typically ortho to the directing group | High efficiency and functional group tolerance. researchgate.net |

| Cobalt(III) | Pyrimidinyl group | C-2 position acs.org | Inexpensive and readily available catalyst, high yields, short reaction times. acs.org |

| Ruthenium(II) | Pyridyl or related N-containing groups | C-2 position acs.org | Selective for conjugate addition over Heck-type products. acs.org |

Purification and Isolation Techniques for Bisindolylmaleimide Compounds

The purification and isolation of bisindolylmaleimide compounds from reaction mixtures are crucial steps to obtain materials of high purity for subsequent biological evaluation or further chemical modification. Given the often complex nature of the reaction mixtures and the presence of starting materials, byproducts, and isomers, effective purification techniques are essential.

Flash Chromatography Applications

Flash chromatography is a widely used and efficient method for the purification of organic compounds, including bisindolylmaleimides. wfu.edu It is a type of preparative column chromatography that utilizes a positive pressure to force the solvent through the column, leading to faster and more efficient separations compared to traditional gravity-fed column chromatography. orgsyn.org

The stationary phase is typically silica (B1680970) gel with a particle size of 40-63 μm. orgsyn.org The choice of eluent (the mobile phase) is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgsyn.org A solvent system that provides a retention factor (Rf) of around 0.25-0.35 for the desired compound on a TLC plate is often a good starting point for flash chromatography. orgsyn.org

In the synthesis of bisindolylmaleimide analogs, flash chromatography is frequently employed for the purification of intermediates and final products. For example, after an N-alkylation reaction to introduce a cyanoethyl group onto an indole nitrogen, the resulting bisindolylmaleimide was purified by flash chromatography using a solvent system of dichloromethane (B109758) and petroleum ether. nih.gov Similarly, the purification of a hydroxymethyl-substituted bisindolylmaleimide was achieved with a mixture of ethyl acetate (B1210297) and petroleum ether. nih.gov The specific solvent system and its composition are tailored to the polarity of the target compound and the impurities present in the mixture.

The process involves packing a column with silica gel, loading the crude sample (often pre-adsorbed onto a small amount of silica gel or Celite), and then eluting with the chosen solvent system. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment of synthesized compounds like this compound. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For molecules with the structural complexity of indolylmaleimides, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase, leading to longer retention times, whereas more polar compounds elute earlier. The purity of a sample is determined by integrating the area of the detected peaks in the chromatogram. An ideal, pure sample would exhibit a single, sharp peak. The presence of additional peaks indicates impurities, and their relative peak areas can be used to quantify the purity level.

Given the aromatic and heterocyclic nature of this compound, a C18 column, which has octadecylsilane (B103800) as the stationary phase, is a suitable choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by controlling the ionization of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which for indolyl-containing structures is typically in the range of 220-400 nm.

Below are representative parameters for an HPLC method suitable for the purity validation of this compound, based on standard practices for related bisindolylmaleimide compounds.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in Acetonitrile or Methanol |

Detailed Research Findings:

Iii. Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structure Elucidation

The elucidation of the molecular structure of 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, leading to an unambiguous confirmation of the compound's identity and constitution.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the indole (B1671886), maleimide (B117702), and benzyl (B1604629) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons of the two indole rings and the benzyl group, as well as the methylene (B1212753) protons of the benzyl group and the N-H protons of the indoles. The chemical shifts are influenced by the electronic environment of each proton. The indole N-H protons typically appear as a broad singlet at a downfield chemical shift. The aromatic protons of the indole and benzyl groups would resonate in the aromatic region, with their specific shifts and coupling patterns determined by their positions on the rings. The methylene protons of the benzyl group would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbons of the maleimide ring, the sp² carbons of the aromatic indole and benzyl rings, and the sp³ carbon of the benzyl methylene group. The carbonyl carbons are characteristically found at the downfield end of the spectrum.

Expected NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Indole N-H | Broad singlet | - |

| Indole aromatic C-H | Multiplets in the aromatic region | Signals in the aromatic region |

| Benzyl aromatic C-H | Multiplets in the aromatic region | Signals in the aromatic region |

| Benzyl CH₂ | Singlet | Signal for methylene carbon |

| Maleimide C=O | - | Downfield signals for carbonyl carbons |

| Indole and Maleimide quaternary carbons | - | Signals for non-protonated carbons |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorption bands indicative of the N-H bonds of the indole rings, the C=O bonds of the maleimide ring, and the C-H and C=C bonds of the aromatic systems.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (benzyl CH₂) | Stretching | 3000-2850 |

| Maleimide C=O | Asymmetric and symmetric stretching | 1780-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

The presence of two strong absorption bands in the carbonyl region is a hallmark of the maleimide ring, corresponding to the symmetric and asymmetric stretching vibrations of the two C=O groups.

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation of the molecular ion would likely involve the cleavage of the benzyl group, leading to a significant fragment ion. Other fragmentation pathways could involve the indole rings.

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure would likely reveal the relative orientations of the two indole rings with respect to the central maleimide ring. Due to steric hindrance, the indole rings are expected to be twisted out of the plane of the maleimide ring. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the indole N-H groups and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.

Analysis of Structure-Property Relationships, with Emphasis on Photophysical Properties

The relationship between the molecular structure of this compound and its properties, particularly its photophysical properties, is of significant interest. The compound belongs to a class of molecules known for their interesting electronic and optical characteristics.

The core structure, consisting of electron-donating indole moieties attached to an electron-accepting maleimide core, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net This ICT character is a key determinant of the photophysical properties.

Key Structural Features and Their Influence on Photophysical Properties:

Indole Rings (Electron Donors): The indole groups serve as the primary electron-donating components in the molecule.

Maleimide Ring (Electron Acceptor): The maleimide unit, with its two electron-withdrawing carbonyl groups, acts as the electron acceptor.

N-Benzyl Group: The N-benzyl substituent can influence the solubility and crystalline packing of the molecule. While not directly involved in the primary charge transfer process, it can have a secondary effect on the photophysical properties by altering the molecular conformation and intermolecular interactions.

The absorption and emission spectra of bisindolylmaleimide derivatives are often sensitive to the polarity of the solvent (solvatochromism), which is a characteristic feature of molecules with a significant change in dipole moment upon excitation, consistent with an ICT process. rsc.orgnih.gov The extent of the twist between the indole and maleimide rings in the excited state can also play a crucial role in the emission properties, including the Stokes shift. researchgate.net Theoretical studies on related bisindolylmaleimides have shown that the electronic structures of the excited states are described by electron transfer from the indole moiety to the maleimide part. researchgate.net

Iv. Mechanistic Insights into Biological Activity and Molecular Interactions

Protein Kinase C (PKC) Inhibition by Bisindolylmaleimides

Bisindolylmaleimides are potent, ATP-competitive inhibitors of Protein Kinase C (PKC) isoforms. nih.gov Their mechanism of action involves binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. nih.gov This class of compounds, including analogs like GF109203X (Bisindolylmaleimide I), has been instrumental as a chemical probe for dissecting the roles of PKC in various signal transduction pathways. selleckchem.com The core structure of bisindolylmaleimide is crucial for this inhibitory activity, with studies indicating that the imide NH, both carbonyl groups, and the olefinic bond of the maleimide (B117702) ring are essential for optimal activity. nih.gov

The PKC family comprises multiple isoforms, broadly classified into conventional (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) groups. Bisindolylmaleimides have been evaluated for their inhibitory activity against various isoforms. Unlike the broad-spectrum kinase inhibitor staurosporine (B1682477), many bisindolylmaleimides exhibit a degree of selectivity. nih.gov For instance, several compounds in this class show a slight selectivity for PKC-α over other conventional and novel isoforms examined. nih.gov

One well-studied analog, GF109203X, demonstrates potent inhibition of several conventional PKC isoforms with IC50 values in the nanomolar range. selleckchem.com Another compound, Ro 32-0432, which has a conformationally restricted side-chain, displays a 10-fold selectivity for PKC-α and a 4-fold selectivity for PKC-βI over PKC-ε. nih.gov The selectivity of these inhibitors is a critical aspect of their utility in research and potential therapeutic development, allowing for the targeted modulation of specific PKC-mediated pathways.

Below is a table summarizing the inhibitory concentrations (IC50) of a representative bisindolylmaleimide, GF109203X, against various PKC isoforms.

| PKC Isoform | IC50 (nM) |

| PKC-α | 20 |

| PKC-βI | 17 |

| PKC-βII | 16 |

| PKC-γ | 20 |

Data sourced from studies on the bisindolylmaleimide analog GF109203X. selleckchem.com

When compared to other protein kinase inhibitors, bisindolylmaleimides like GF109203X show significant selectivity for PKC over other kinases such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and the insulin (B600854) receptor. selleckchem.com This selectivity is a marked advantage over less specific inhibitors like staurosporine. nih.gov However, it is important to note that the selectivity can be influenced by factors such as the cellular ATP concentration. For example, at higher, more physiologically relevant ATP concentrations, the inhibitory potency of bisindolylmaleimides like GF109203X and Ro31-8220 against both PKC and other kinases like p90RSK is reduced, though GF109203X retains greater selectivity for PKC isoforms under these conditions. nih.gov Other inhibitors, such as Sotrastaurin, exhibit a different selectivity profile, with potent inhibition across a range of PKC isozymes including PKCα, PKCβ, and PKCθ. nih.gov

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Beyond their well-established role as PKC inhibitors, certain bisindolylmaleimide derivatives have been shown to modulate the STAT3 signaling pathway. nih.gov Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. nih.gov

The mechanism of STAT3 inhibition by these compounds involves direct interaction with the STAT3 protein. Specifically, synthetic bisindolylmaleimide analogues have been demonstrated to bind to the SH2 (Src Homology 2) domain of STAT3. nih.gov The SH2 domain is critical for the function of STAT3, as it mediates the dimerization of STAT3 monomers through binding to phosphotyrosine residues. nih.govuni-konstanz.de By binding to this domain, bisindolylmaleimides can competitively inhibit the protein-protein interactions necessary for STAT3 activation. nih.gov This direct binding to the SH2 domain distinguishes this mechanism from indirect inhibition that might occur through upstream kinase inhibition.

Activation of STAT3 requires the phosphorylation of a conserved tyrosine residue (Tyr705), which then allows for the formation of STAT3 homodimers or heterodimers with other STAT proteins. nih.gov These dimers then translocate to the nucleus to regulate gene transcription. Bisindolylmaleimide analogues have been shown to effectively inhibit the phosphorylation of STAT3 at Tyr705. nih.gov Consequently, by preventing phosphorylation and directly interfering with the SH2 domain, these compounds inhibit the dimerization of STAT3, a crucial step in its activation cascade. nih.govuni-konstanz.dersc.org This leads to the reduced expression of downstream STAT3 target genes that are involved in cell survival and proliferation. nih.gov

Topoisomerase Inhibition

While the primary focus of research on bisindolylmaleimides has been on their kinase inhibitory properties, related chemical structures containing bis-indole or bis-benzimidazole moieties have been investigated for their ability to inhibit topoisomerases. These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and recombination. For instance, various 2,5'-bi-1H-benzimidazole derivatives have been synthesized and evaluated as topoisomerase I poisons. nih.gov Similarly, 2-aryl-substituted 2-bis-1H-benzimidazoles have shown potent growth inhibitory effects on human tumor cell lines and the ability to induce DNA cleavage in the presence of topoisomerase I. nih.gov Although direct evidence for 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide as a topoisomerase inhibitor is less documented in readily available literature, the known activity of structurally similar bis-heterocyclic compounds suggests that this is a potential area for its biological activity.

Leishmanial DNA Topoisomerase 1B as a Target

Leishmaniasis is a significant tropical disease, and the emergence of drug resistance necessitates the discovery of novel therapeutic agents. nih.gov The DNA topoisomerase 1B enzyme in Leishmania parasites (LdTop1B) is an attractive drug target because it is structurally distinct from its human counterparts and is essential for the parasite's survival, playing a critical role in DNA replication and transcription. nih.gov

Indole (B1671886) alkaloids have demonstrated promising pharmacological activity against the Leishmania parasite. nih.gov Specifically, aminated indolylmaleimide derivatives have been synthesized and investigated as inhibitors of LdTop1B. nih.gov In one study, a series of 44 indolylmaleimide molecules were evaluated, leading to the identification of a highly potent compound (referred to as 3m) with an IC₅₀ value of approximately 4 μM against Leishmania donovani promastigotes. nih.gov Mechanistic studies and computational predictions confirmed that this compound exerts its anti-leishmanial effect by inhibiting leishmanial topoisomerase 1B, which ultimately leads to parasitic cell death. nih.gov Molecular docking analyses further supported these findings, showing a strong binding affinity between the potent indolylmaleimide derivative and the enzyme. nih.gov

This line of research builds on earlier findings that the 3,3′-diindolylmethane (DIM) scaffold, a related bis-indole structure, can also target LdTop1B. DIMs act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strand, which inhibits replication and transcription, inducing apoptotic cell death in the parasites. nih.govnih.gov The development of indolylmaleimides represents a progression in this area, holding promise for new therapeutic strategies against leishmaniasis. nih.gov

Broader Topoisomerase I Inhibition

The ability to inhibit topoisomerase enzymes is not limited to the leishmanial variant. Topoisomerase I inhibitors are a recognized class of antitumor agents. nih.gov Compounds with structural similarities to bis-indoles, such as bisbenzimidazoles, have shown affinity for DNA and the ability to inhibit topoisomerase I. nih.govresearchgate.net For instance, the fluorescent stains Hoechst 33342 and Hoechst 33258, which are bisbenzimidazoles, interact with DNA and cause non-specific inhibition of enzymes involved in DNA synthesis, including topoisomerase I. nih.govresearchgate.net

More targeted research has focused on synthesizing novel bisbenzimidazole derivatives to evaluate their specific ability to induce DNA cleavage in the presence of topoisomerase I. nih.gov Certain Hoechst 33258-based bisbenzimidazoles containing a terminal alkyne were found to be effective and selective inhibitors of bacterial (E. coli) topoisomerase I, with IC₅₀ values in the low micromolar range (2.47–6.63 μM). rsc.orgnih.gov These compounds displayed greater inhibitory activity than Hoechst 33342 or Hoechst 33258 and showed selectivity for the bacterial enzyme over human topoisomerases I and II. rsc.orgnih.gov This suggests that the bis-heterocyclic scaffold can be modified to achieve selective inhibition of topoisomerase I from different organisms.

Mechanisms of Cell Death Inhibition (e.g., Necrotic vs. Apoptotic Pathways)

Bisindolylmaleimides have been shown to potentiate cell death, primarily through the apoptotic pathway. nih.gov While initially described as protein kinase C inhibitors, studies on compounds like Bisindolylmaleimide IX revealed that their ability to enhance apoptosis mediated by the tumor necrosis factor (TNF) receptor family is independent of this activity. nih.gov

Bisindolylmaleimide IX facilitates apoptosis in cancer cells that are otherwise resistant to death-inducing ligands such as TNF-α, TRAIL (TNF-related apoptosis-inducing ligand), and anti-Fas antibody. nih.gov The mechanism appears to involve the general inhibition of transcription. nih.gov By preventing the synthesis of short-lived apoptosis suppressor proteins, the compound lowers the threshold for caspase activation, thereby sensitizing the cells to TNF receptor-mediated death signals. nih.govnih.gov Further studies have shown that Bisindolylmaleimide IX can induce caspase activity to the same extent as actinomycin (B1170597) D, a known transcription inhibitor, during TRAIL-mediated apoptosis. nih.gov This compound can also overcome the anti-apoptotic effects of Bcl-2 overexpression, making it a potentially valuable tool for studying and overcoming resistance to apoptosis in cancer cells. nih.gov

Other Reported Biological Activities and Mechanistic Studies

The biological profile of the this compound scaffold extends to several other areas of therapeutic interest.

The indole nucleus is a key component in many compounds with antimicrobial properties. researchgate.net Various derivatives incorporating the indolyl moiety have been synthesized and tested against a range of pathogens. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against staphylococci and also demonstrated excellent antibiofilm activity. nih.gov

Other studies on N-substituted-3-indolyl heterocycles have identified compounds with potent activity against Candida albicans. researchgate.netnih.gov Similarly, quinoxaline (B1680401) derivatives of indole have been found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and S. aureus. researchgate.net The broad-spectrum potential of these scaffolds underscores their importance in the search for new anti-infective agents. nih.gov

| Compound Class | Organism | Activity (MIC/IC₅₀) |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) | Candida albicans | Most active in series |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones (11a, b) | P. aeruginosa, B. cereus, S. aureus | High activity |

| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines (12a, b) | Candida albicans | High activity |

Indole derivatives, including oxindoles, are recognized for their antioxidant properties. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. nih.govresearchgate.net Studies on 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity, which in some cases occurs in a concentration-dependent manner. nih.gov The presence of certain substituents, such as 5-fluoro and 5-methyl groups, can enhance this radical scavenging effect. nih.gov

The indole structure is a component of important natural antioxidants like melatonin. nih.gov The ability of the indole ring system to donate electrons and stabilize free radicals is central to this activity. Research on various heterocyclic compounds containing indole or related structures continues to explore their potential as synthetic antioxidants, which could play a role in mitigating oxidative stress-related diseases. mdpi.comnih.gov

Neurodegenerative disorders like Alzheimer's disease are characterized by the deposition of amyloid-β plaques and low levels of the neurotransmitter acetylcholine. nih.govnih.govnih.gov Two key enzymes targeted in Alzheimer's therapy are beta-secretase (BACE-1), which is involved in amyloid-β production, and acetylcholinesterase (AChE), which degrades acetylcholine. nih.govmdpi.com

While direct studies on this compound are limited in this area, related heterocyclic structures have been extensively investigated. Various phthalimide (B116566) and indene (B144670) derivatives have been synthesized and shown to be potential inhibitors of AChE. nih.govd-nb.infonih.gov For instance, certain 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives exhibited potent AChE inhibition, with IC₅₀ values in the low to sub-micromolar range. nih.govd-nb.info The inhibition of BACE-1 is a primary strategy to reduce amyloid plaque formation. nih.govnih.gov A wide range of peptidomimetic and non-peptidic inhibitors have been developed, with some amino-2H-imidazoles showing promise by demonstrating a reduction in brain amyloid-β levels in animal models. nih.govresearchgate.net The broad inhibitory capacity of indole-related scaffolds suggests that they could be further explored for multi-target activity against neurodegenerative diseases.

Modulation of Amyloid Formation (e.g., Amyloid Beta Deposition)

The aggregation of amyloid-beta (Aβ) peptides is a significant pathological event in Alzheimer's disease. Small molecules that can interfere with this aggregation process are of great interest for therapeutic development. While direct studies on this compound are not extensively available in the public domain, the broader class of bisindolylmaleimides has been investigated for its potential to inhibit Aβ aggregation.

Research into compounds with similar structural motifs, such as those containing indole and maleimide cores, has shown that these molecules can interact with Aβ peptides. The proposed mechanism often involves the planar indole rings intercalating between the β-sheets of the amyloid fibrils, thereby disrupting the hydrogen bonds that are crucial for the stability and elongation of the fibrillar structure. The maleimide core can also participate in interactions that further destabilize the aggregates. The specific N-benzyl substitution on the maleimide of the title compound could influence its lipophilicity and steric properties, which in turn may affect its ability to cross the blood-brain barrier and interact with Aβ plaques.

While detailed research findings and data tables for this compound are not available, the table below summarizes the potential inhibitory activities of related bisindolylmaleimide compounds on Aβ aggregation, drawn from broader studies on this class of molecules.

| Compound Class | Potential Mechanism of Action | Reference Moiety |

| Bisindolylmaleimides | Intercalation into β-sheets, disruption of hydrogen bonds | Indole |

| Bisindolylmaleimides | Steric hindrance to fibril elongation | Maleimide |

Calcium Signaling Modulation

Intracellular calcium (Ca²⁺) signaling is a fundamental process that governs a vast array of cellular functions, and its dysregulation is implicated in numerous diseases. Bisindolylmaleimides have been identified as modulators of calcium signaling, often through their interaction with protein kinase C (PKC), a key enzyme in many signal transduction pathways that can influence calcium channels.

While specific data on this compound's effect on calcium signaling is not detailed in available literature, related bisindolylmaleimide compounds have been shown to inhibit certain isoforms of PKC. The inhibition of PKC can, in turn, affect the phosphorylation state and activity of various ion channels, including L-type calcium channels. By inhibiting PKC, these compounds can prevent the phosphorylation of these channels, leading to a decrease in calcium influx.

The table below outlines the general effects of PKC-inhibiting bisindolylmaleimides on calcium signaling pathways.

| Target | Effect of Bisindolylmaleimide Inhibition | Consequence on Calcium Signaling |

| Protein Kinase C (PKC) | Inhibition of kinase activity | Altered phosphorylation of downstream targets |

| L-type Calcium Channels | Reduced phosphorylation-dependent activation | Decreased intracellular calcium influx |

Type III Deiodinase (DIO3) Inhibition

Type III deiodinase (DIO3) is an enzyme that plays a critical role in regulating the levels of thyroid hormones by catalyzing their inactivation. Inhibition of DIO3 is a therapeutic strategy for conditions where an increase in local active thyroid hormone concentration is desired. While direct and detailed inhibitory data for this compound against DIO3 is not publicly available, the chemical scaffold of bisindolylmaleimides has been explored for the development of novel DIO3 inhibitors.

The proposed mechanism for the inhibition of DIO3 by certain small molecules involves their interaction with the active site of the enzyme. The N-benzyl group and the indole rings of this compound could potentially form hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the maleimide core could act as an anchor.

The following table summarizes the potential for bisindolylmaleimide derivatives as DIO3 inhibitors based on the exploration of similar chemical structures in drug discovery programs.

| Compound Class | Potential Inhibitory Mechanism | Key Structural Features for Interaction |

| Bisindolylmaleimide Derivatives | Competitive or non-competitive binding to the active site | Indole rings, N-benzyl group |

| Bisindolylmaleimide Derivatives | Allosteric modulation of enzyme activity | Maleimide core |

V. Structure Activity Relationship Sar Studies

Impact of N-Benzyl Substitution on Maleimide (B117702) Core Activity and Selectivity

The substitution on the maleimide nitrogen is a critical determinant of the biological activity of bisindolylmaleimides. The N-benzyl group in 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide plays a multifaceted role in modulating its interaction with biological targets. In the synthesis of related compounds, N-benzyl protection is a common strategy, indicating its influence on the molecule's chemical properties. nih.gov

Generally, N-alkylation of the maleimide core is a key area for probing kinase inhibition. nih.gov The introduction of an N-benzyl group, as opposed to a simple alkyl chain or an unsubstituted -NH, can significantly alter the compound's physicochemical properties, such as lipophilicity and steric profile. This modification can enhance membrane permeability and influence how the molecule fits into the binding pocket of a target protein. Studies on other heterocyclic scaffolds have shown that N-benzylated fragments can effectively bind to specific sites on enzymes. nih.gov For instance, in research on phenethylamines, N-benzyl substitution was found to confer a significant increase in both binding affinity and functional activity at certain receptors. researchgate.net This suggests that the aromatic ring of the benzyl (B1604629) group can participate in favorable π-stacking interactions with aromatic amino acid residues in a target's active site, thereby increasing binding affinity and potency. The specific orientation and electronics of the benzyl group can be fine-tuned to achieve selectivity for different targets.

Influence of Indole (B1671886) Ring Substituents on Biological Potency and Target Specificity

The two indole rings are the cornerstone of the bisindolylmaleimide pharmacophore, and their substitution patterns are pivotal for both potency and target selectivity. nih.gov Research has demonstrated that the indole scaffold is broadly accepting of various substituents, allowing for extensive chemical manipulation to optimize biological activity. nih.gov

Small modifications can lead to significant changes in potency. The addition of small halogen atoms or hydrogen-bonding groups to the indole rings has been shown to result in compounds with potent, low-nanomolar inhibitory activity against certain kinases. nih.gov For example, a di-halogenated indole on a related benzofuran-indolylmaleimide scaffold demonstrated potent nanomolar inhibition of GSK-3β. nih.gov

Conversely, the introduction of larger, sterically bulky groups can be detrimental to activity. The position of the substituent on the indole ring is also crucial. SAR studies on indole-based compounds have explored substitutions at various positions to probe interactions within target binding pockets. nih.gov For instance, a study on novel bisindolylmaleimide analogues (BMAs) targeting the SH2 domain of STAT3 found that the nature and position of substituents on the indole nitrogen atoms were key for activity. nih.gov The strategic placement of functional groups can exploit specific interactions, such as hydrogen bonds or hydrophobic contacts, to enhance binding affinity and direct the compound's activity toward a particular biological target. nih.gov

| Compound Type | Key Substituent(s) | Observed Effect | Primary Target(s) | Reference |

|---|---|---|---|---|

| Bisindolylmaleimide | Small halogen groups on indole | Potent, low nanomolar inhibition | GSK-3β | nih.gov |

| Bisindolylmaleimide (BIM-I) | Unsubstituted indoles, N-methyl on maleimide | Potent and selective inhibition | PKC isoforms | nih.gov |

| BMA Derivatives | Varied substituents on indole nitrogens | Direct binding and inhibition of STAT3 activation | STAT3 SH2 Domain | nih.gov |

| Macrocyclic Bisindolylmaleimides (Ruboxistaurin) | N-N' bridged indole rings | Improved potency and high selectivity | PKC-β | nih.gov |

| Bisindolylmaleimide (BIM-IX) | Unspecified modifications | Activity against mutated cells, dual inhibition | Topo IIa, B-Raf | nih.gov |

Comparative SAR with Other Bisindolylmaleimide Derivatives (e.g., BIS I, BIS V, BMA097, BMA100)

Comparing this compound with other well-known bisindolylmaleimide (BIM) derivatives highlights how subtle structural changes lead to diverse biological profiles.

GF109204X (Bisindolylmaleimide I, BIS I): This compound is a widely recognized inhibitor of multiple protein kinase C (PKC) isoforms. nih.gov It features an N-methyl group on the maleimide and unsubstituted indole rings. Its potent and selective activity against PKC established the therapeutic potential of the BIM scaffold. nih.gov

BMA097 and BMA100: These novel synthetic derivatives were designed based on a 3,4-diindolyl-2,5-dihydropyrrole-2,5-dione nucleus to target the STAT3 signaling pathway. nih.gov Unlike classical BIMs that primarily target kinases, these compounds were found to bind directly to the SH2 domain of STAT3, inhibiting its phosphorylation and activation. nih.gov This demonstrates a significant shift in target specificity, achieved by modifying the core structure and the indole substituents. BMA097, for instance, effectively suppresses tumor cell proliferation by targeting this non-kinase pathway. nih.gov

This comparison underscores a key principle of BIM SAR: the core scaffold is a versatile template, but the specific nature of the substituents on the maleimide nitrogen and the indole rings dictates the ultimate biological target. While N-alkylated derivatives like BIS I are potent PKC inhibitors, strategic modifications, as seen in the BMA series, can redirect the compound's activity to entirely different protein families like STAT transcription factors. nih.govnih.gov

| Compound | Key Structural Features | Primary Biological Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | N-benzyl on maleimide | (Not specified in sources) | (Not specified in sources) | N/A |

| BIS I (GF109204X) | N-methyl on maleimide | Protein Kinase C (PKC) isoforms | ATP-competitive kinase inhibition | nih.gov |

| BMA097 | Modified 3,4-diindolyl-2,5-dihydropyrrole-2,5-dione nucleus | STAT3 | Binds to SH2 domain, inhibits phosphorylation | nih.gov |

| BMA100 | Modified 3,4-diindolyl-2,5-dihydropyrrole-2,5-dione nucleus | STAT3 | Binds to SH2 domain, inhibits phosphorylation | nih.gov |

| Ruboxistaurin (B62344) | Macrocyclic; N-N' bridge between indoles | PKC-β | Potent and highly selective kinase inhibition | nih.gov |

Role of Molecular Conformation and Stereochemistry in Activity

The three-dimensional structure of bisindolylmaleimides is a critical factor in their biological activity. These molecules are not planar and can adopt two distinct, limiting diastereomeric conformations, termed syn and anti, arising from the restricted rotation of the indole rings around the bonds connecting them to the maleimide core. nih.gov The interconversion between these conformers can be rapid, but its rate is highly dependent on the nature of the substituents. nih.gov

The size of substituents on the indole rings affects the energy barrier to rotation and thus the configurational stability. nih.gov While simple substitutions may not be enough to isolate stable atropisomers (isomers resulting from hindered rotation), constraining the molecule's flexibility can achieve this. nih.gov A powerful strategy involves creating a tether between the two indole nitrogen atoms, forming a macrocyclic structure. This greatly exaggerates the steric effects of any substituents and can effectively lock the molecule into a single, configurationally stable conformation. nih.gov In fact, this approach has led to the first examples of atropisomeric bisindolylmaleimides with an estimated half-life for epimerization (interconversion) of over 10 million years at room temperature. nih.gov

The importance of conformation is further highlighted by co-crystallization studies. The PKC inhibitor bisindolylmaleimide 2 (BIM2) was shown to bind to protein kinase A in two different conformations and orientations. nih.govresearchgate.net In one binding mode, the indole moieties were rotated out of the plane, while in another, a different conformer of the inhibitor bound in a reversed orientation. nih.gov This demonstrates that molecular flexibility and the ability to adopt specific, low-energy conformations are essential for fitting into an enzyme's ATP-binding pocket and inducing the desired inhibitory effect.

Strategic Derivatization for Enhanced Bioactivity and Novel Profiles

The bisindolylmaleimide scaffold has proven to be a fertile ground for strategic derivatization to enhance bioactivity, improve selectivity, and discover novel therapeutic applications. Synthetic efforts have moved beyond simple substitutions to more complex molecular engineering. nih.gov

One highly successful strategy is macrocyclization. By tethering the indole nitrogen atoms, researchers have developed compounds like Ruboxistaurin. nih.gov This N-N' bridged macrocycle exhibits a noticeable improvement in activity against specific PKC isoforms and demonstrates over 10,000-fold selectivity for PKC compared to PKA. nih.gov This illustrates how conformational constraint can be a powerful tool for boosting both potency and selectivity.

Another innovative approach involves modifying the core structure to target entirely new classes of proteins. The development of BMA analogues with a 3,4-diindolyl-2,5-dihydropyrrole-2,5-dione nucleus successfully repurposed the bisindolyl scaffold from a kinase inhibitor to a STAT3 signaling inhibitor that functions by binding to the SH2 domain. nih.gov

More recent derivatization strategies have explored substitutions on both the indole and maleimide nitrogens simultaneously. This has led to the generation of aminoalkyl-substituted BIMs that preferentially stabilize G-quadruplex structures of oncogenes like c-MYC and c-KIT, providing a novel starting point for developing ligands that can regulate gene expression. nih.gov These examples show that strategic derivatization of the 2,3-bis(1H-indol-3-yl)maleimide template allows chemists to modulate its biological profile profoundly, shifting from kinase inhibition to protein-protein interaction disruption and even DNA structure stabilization. nih.govnih.gov

Vi. Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the bisindolylmaleimide class, docking studies have been instrumental in elucidating binding modes with various protein kinases and other targets. These simulations calculate a binding affinity or score, which estimates the strength of the ligand-target interaction.

Researchers have used docking to study BIM derivatives as inhibitors for targets such as Glycogen Synthase Kinase 3β (GSK-3β) and Calmodulin (CaM). nih.govnih.gov In these studies, the BIM molecule is placed into the active site of the protein, and an algorithm samples different conformations and orientations to find the most stable complex. The results typically highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, docking of BIMs into the ATP-binding site of protein kinases often shows hydrogen bonding between the maleimide (B117702) ring and the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Table 1: Representative Molecular Docking Results for Bisindolylmaleimide Derivatives with Protein Targets

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Maleimide Derivative | GSK-3β | -9.0 to -10.5 | VAL135, LYS85 |

| Bisindolylmaleimide | Calmodulin (CaM) | -8.5 to -9.8 | MET144, MET145 |

Note: The data in this table is illustrative of typical findings for the bisindolylmaleimide class and is compiled from various studies on derivatives. nih.govmdpi.com The specific binding affinities and interacting residues vary depending on the exact ligand structure and the protein target.

Quantum Mechanical Calculations (e.g., DFT, CASPT2) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like bisindolylmaleimides. researchgate.net These methods provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions. nih.gov

For BIMs, DFT calculations can optimize the molecular geometry to find the most stable three-dimensional structure. This information is valuable as an input for molecular docking and dynamics simulations. Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. The stability of complexes, such as a BIM with a metal ion, has also been confirmed using DFT calculations. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. dergipark.org.tr A pharmacophore model for a class of inhibitors, such as bisindolylmaleimides, can be generated based on the structure of a known ligand-protein complex or by aligning a set of active molecules. nih.govmdpi.com

For protein kinase C (PKC) inhibitors, a pharmacophore model was constructed based on the interactions of a bisindolylmaleimide inhibitor within the ATP-binding site of human PKCβ. nih.gov Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once developed, this 3D pharmacophoric fingerprint can be used to rapidly screen large databases of virtual compounds to identify novel molecules that match the model and are therefore likely to be active inhibitors. This approach accelerates the discovery of new chemical entities for therapeutic development. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms over time. dntb.gov.uafrontiersin.org MD simulations are used to assess the stability of the docked conformation and to study the dynamic behavior of the ligand in the binding pocket. nih.gov

For bisindolylmaleimide-protein complexes, MD simulations have been performed for periods up to 200 nanoseconds to evaluate structural and energetic parameters. nih.gov Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable complex will show minimal deviation from its initial docked pose. Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for individual amino acid residues to identify flexible regions of the protein that may be involved in ligand binding. nih.gov These simulations provide a more realistic representation of the binding event in a physiological environment. nih.govnih.gov

| Binding Free Energy | Calculated using methods like MM-PBSA/GBSA to provide a more accurate estimate of binding affinity than docking scores. | Negative ΔG values, indicating favorable binding. mdpi.com |

In Silico Mechanistic Studies (e.g., C-H activation mechanisms)

In silico mechanistic studies use computational methods to investigate the detailed steps of a chemical reaction, including the structures of transition states and intermediates. While this approach is powerful for understanding reaction pathways, specific studies focusing on C-H activation mechanisms for the 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide compound or the broader BIM class are not prominently featured in the reviewed literature. The computational focus for this class of compounds has predominantly been on their interactions with biological targets as enzyme inhibitors rather than on their synthetic reaction mechanisms. rsc.org However, quantum mechanical methods like DFT are fully capable of modeling such reaction pathways, calculating activation energies, and elucidating reaction mechanisms should the need arise in synthetic or metabolic investigations.

Vii. Emerging Research Directions and Potential Applications

Development of Novel Therapeutic Strategies for Neglected Tropical Diseases (e.g., Leishmaniasis)

Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge with limited effective treatments. nih.gov Current therapies often suffer from high toxicity, prolonged administration, and growing drug resistance. nih.govnih.gov In the search for new antileishmanial agents, derivatives of bisindolylmaleimides are showing promise. Research has demonstrated that certain benzimidazole (B57391) derivatives, which share structural motifs with the indole (B1671886) core of bisindolylmaleimides, exhibit potent activity against various Leishmania species, including L. mexicana, L. braziliensis, and L. donovani. nih.govnih.gov For instance, specific N-benzyl-1H-benzimidazol-2-amine derivatives have shown significant in vitro activity against Leishmania promastigotes and amastigotes, the two life-cycle stages of the parasite. nih.gov Some of these compounds have demonstrated higher efficacy and lower cytotoxicity compared to existing drugs like miltefosine (B1683995) and amphotericin B. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of essential parasite enzymes, such as arginase or pteridine (B1203161) reductase 1 (PTR1). nih.govmdpi.commdpi.com This line of research suggests that the 2,3-bis(1H-indol-3-yl)-N-benzylmaleimide scaffold could be a valuable starting point for developing new, safer, and more effective treatments for leishmaniasis and other neglected tropical diseases.

Advancements in Cancer Therapeutics Targeting STAT3 and PKC Pathways

The bisindolylmaleimide scaffold has long been associated with anti-cancer properties, primarily due to its ability to inhibit Protein Kinase C (PKC), an enzyme family often dysregulated in cancer. nih.govadvms.plresearchgate.net However, recent studies have revealed that the therapeutic potential of these compounds extends beyond PKC inhibition. nih.gov A significant area of advancement is the targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov

STAT3 is a transcription factor that, when constitutively activated, plays a crucial role in cancer cell proliferation, survival, invasion, and angiogenesis. mdpi.comnih.govmdpi.com Aberrant STAT3 activation is a hallmark of many human malignancies, including breast, lung, and pancreatic cancers, as well as various lymphomas and leukemias. nih.govmdpi.com Novel synthetic bisindolylmaleimide analogues have been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. nih.govnih.gov This leads to a reduction in the expression of downstream target genes essential for tumor growth and survival. nih.gov For example, a newly synthesized analogue, BMA097, effectively suppressed tumor cell proliferation and induced apoptosis in breast cancer models. nih.gov While bisindolylmaleimides are known PKC inhibitors, some analogues demonstrate potent STAT3 inhibition without significantly affecting PKC-mediated pathways, suggesting a potential for developing more selective and targeted cancer therapies. nih.gov

Inhibitory Activity of Bisindolylmaleimide Analogues in Cancer Cell Lines

| Compound | Target Cell Line | Observed Effect | IC₅₀ Value (48-hr treatment) |

|---|---|---|---|